REACTION_CXSMILES
|
C(OC1C=CC([CH:11]([S:16][CH:17]([C:22]2C=CC(OC(=O)C)=CC=2)[CH:18]=[C:19](C)C)[CH:12]=[C:13]([CH3:15])[CH3:14])=CC=1)(=O)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[K+].[CH2:48]([OH:50])[CH3:49]>P(=O)(O)(O)O.O>[CH3:15][C:13]1([CH3:14])[C:18]2[C:17](=[CH:22][CH:49]=[C:48]([OH:50])[CH:19]=2)[S:16][CH2:11][CH2:12]1 |f:2.3|
|
Name
|
4-acetoxyphenyl-3-methylbut-2-enylsulfide
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(C=C(C)C)SC(C=C(C)C)C1=CC=C(C=C1)OC(C)=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under nitrogen for 15hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 40 min
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with 2×50 ml ether
|
Type
|
CUSTOM
|
Details
|
the solvent removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed from the mixture on the rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The acidified solution was extracted with 2×50 ml ether
|
Type
|
WASH
|
Details
|
washed successively with water and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
The ether solution was then filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in-vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant crude product was purified by flash chromatography (silica; 20% ethyl acetate in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |